3,4,5,6-tetrachloro-N-(4-cyanopyridin-2-yl)pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5,6-tetrachloro-N-(4-cyanopyridin-2-yl)pyridine-2-carboxamide is a chlorinated heterocyclic compound It belongs to the class of perhalogenated pyridines, which are known for their high reactivity and broad applications in various fields of chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6-tetrachloro-N-(4-cyanopyridin-2-yl)pyridine-2-carboxamide typically involves the reaction of pentachloropyridine with appropriate nucleophiles. One common method includes the reaction of pentachloropyridine with 4-cyanopyridine-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like ethanol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4,5,6-tetrachloro-N-(4-cyanopyridin-2-yl)pyridine-2-carboxamide undergoes various types of chemical reactions, including:
Nucleophilic substitution: Due to the electron-deficient nature of the chlorinated pyridine ring, it readily undergoes nucleophilic substitution reactions with various nucleophiles.
Oxidation and reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, thiols, and alkoxides.
Oxidation and reduction:
Major Products Formed
The major products formed from nucleophilic substitution reactions include various substituted pyridine derivatives, depending on the nucleophile used. These products can have diverse applications in organic synthesis and pharmaceuticals.
Scientific Research Applications
3,4,5,6-tetrachloro-N-(4-cyanopyridin-2-yl)pyridine-2-carboxamide has several scientific research applications:
Industry: The compound can be used in the development of new agrochemicals and materials with specific properties.
Mechanism of Action
The exact mechanism of action of 3,4,5,6-tetrachloro-N-(4-cyanopyridin-2-yl)pyridine-2-carboxamide is not well-documented. its reactivity is primarily due to the electron-deficient nature of the chlorinated pyridine ring, which makes it highly susceptible to nucleophilic attack. This property is exploited in various synthetic applications to create new compounds with desired biological or chemical properties.
Comparison with Similar Compounds
Similar Compounds
Pentachloropyridine: A closely related compound used as a precursor in the synthesis of various chlorinated pyridine derivatives.
2,3,5,6-tetrachloro-4-mercaptopyridine: Another chlorinated pyridine derivative with applications in organic synthesis.
Uniqueness
3,4,5,6-tetrachloro-N-(4-cyanopyridin-2-yl)pyridine-2-carboxamide is unique due to the presence of both the tetrachloropyridine and cyanopyridine moieties, which confer distinct reactivity and potential applications. Its ability to undergo various nucleophilic substitution reactions makes it a versatile building block in organic synthesis.
Properties
IUPAC Name |
3,4,5,6-tetrachloro-N-(4-cyanopyridin-2-yl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4N4O/c13-7-8(14)10(20-11(16)9(7)15)12(21)19-6-3-5(4-17)1-2-18-6/h1-3H,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HROWDDYPXGEDNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C#N)NC(=O)C2=NC(=C(C(=C2Cl)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.